molecular formula C9H18N2O4S B4870877 ETHYL 2-[4-(METHYLSULFONYL)PIPERAZINO]ACETATE

ETHYL 2-[4-(METHYLSULFONYL)PIPERAZINO]ACETATE

Cat. No.: B4870877
M. Wt: 250.32 g/mol
InChI Key: QRKDUPOUJZVQGO-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(METHYLSULFONYL)PIPERAZINO]ACETATE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(METHYLSULFONYL)PIPERAZINO]ACETATE typically involves the reaction of piperazine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions can yield the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(METHYLSULFONYL)PIPERAZINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

ETHYL 2-[4-(METHYLSULFONYL)PIPERAZINO]ACETATE has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its biological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Chemistry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(METHYLSULFONYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL METHANESULFONYLACETATE
  • ETHYL 2-(METHANESULFONYL)ACETATE
  • ETHYL (METHYLSULFONYL)ACETATE

Uniqueness

ETHYL 2-[4-(METHY

Properties

IUPAC Name

ethyl 2-(4-methylsulfonylpiperazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-3-15-9(12)8-10-4-6-11(7-5-10)16(2,13)14/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKDUPOUJZVQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An ice cold solution of 1-ethoxycarbonylmethylpiperazine (5 g, 29 mmol), mesyl chloride (3.37 mL, 43.5 mmol) and triethyl amine (6.05 mL, 43.5 mmol) in CH2Cl2 (150 mL) was stirred at 0° C. for 5 min then at rt for 30 min, then partitioned between CH2Cl2 and aq. sat. NH4Cl. The organics were washed with aq. NaHCO3, brine, dried (Na2SO4), filtered and concentrated to give 6.88 g of the title compound. MS (APCI) m/z 251 (M+H)+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
6.05 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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